molecular formula C12H15N3O2 B2993362 N-({2-[1-(4,5-dihydro-1H-imidazol-2-yl)ethoxy]phenyl}methylidene)hydroxylamine CAS No. 1807885-22-8

N-({2-[1-(4,5-dihydro-1H-imidazol-2-yl)ethoxy]phenyl}methylidene)hydroxylamine

Cat. No.: B2993362
CAS No.: 1807885-22-8
M. Wt: 233.271
InChI Key: JDVBCCBWSXJBJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({2-[1-(4,5-dihydro-1H-imidazol-2-yl)ethoxy]phenyl}methylidene)hydroxylamine is a structurally complex compound featuring a hydroxylamine oxime group (-N-OH) conjugated to a phenyl ring substituted with an ethoxy-linked 4,5-dihydroimidazole moiety. This compound’s hybrid structure combines elements of hydroxylamine derivatives (known for redox activity and metal chelation) and imidazole-based heterocycles (valued in medicinal chemistry for bioactivity) .

Properties

IUPAC Name

(NZ)-N-[[2-[1-(4,5-dihydro-1H-imidazol-2-yl)ethoxy]phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-9(12-13-6-7-14-12)17-11-5-3-2-4-10(11)8-15-16/h2-5,8-9,16H,6-7H2,1H3,(H,13,14)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVBCCBWSXJBJH-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NCCN1)OC2=CC=CC=C2C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=NCCN1)OC2=CC=CC=C2/C=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-({2-[1-(4,5-dihydro-1H-imidazol-2-yl)ethoxy]phenyl}methylidene)hydroxylamine, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C12_{12}H14_{14}N2_2O2_2, with a molecular weight of 234.26 g/mol. Its structure is notable for the presence of an imidazole ring, which is often associated with biological activity.

Antimicrobial Activity

Research has indicated that N-({2-[1-(4,5-dihydro-1H-imidazol-2-yl)ethoxy]phenyl}methylidene)hydroxylamine exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)15.625 - 62.5 μM
Enterococcus faecalis62.5 - 125 μM
Escherichia coli5 - 10 μg/mL

This data suggests that the compound possesses bactericidal activity, particularly against Gram-positive bacteria, which is critical in addressing antibiotic resistance issues in clinical settings .

The mechanism by which N-({2-[1-(4,5-dihydro-1H-imidazol-2-yl)ethoxy]phenyl}methylidene)hydroxylamine exerts its antimicrobial effects appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. This dual action may enhance its efficacy against biofilms formed by pathogenic bacteria .

Case Studies

Case Study 1: Efficacy Against Biofilms

A recent investigation focused on the compound's ability to disrupt biofilms formed by Staphylococcus aureus. The results demonstrated a significant reduction in biofilm biomass when treated with concentrations as low as 31.108 μg/mL, indicating its potential as a therapeutic agent in treating biofilm-associated infections .

Case Study 2: Synergistic Effects

Another study explored the synergistic effects of N-({2-[1-(4,5-dihydro-1H-imidazol-2-yl)ethoxy]phenyl}methylidene)hydroxylamine when combined with traditional antibiotics. The combination therapy showed enhanced antibacterial activity compared to individual treatments, suggesting that this compound could be an effective adjunct in antibiotic therapy .

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

  • Antimicrobial Spectrum : The compound demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
  • Biofilm Inhibition : Effective at inhibiting biofilm formation and reducing established biofilms.
  • Quorum Sensing Inhibition : Exhibits potential in disrupting bacterial communication mechanisms, further enhancing its efficacy against resistant strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with related imidazole-containing derivatives, emphasizing molecular features, synthesis strategies, and applications.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Synthesis Method Applications/Notes
N-({2-[1-(4,5-dihydro-1H-imidazol-2-yl)ethoxy]phenyl}methylidene)hydroxylamine (Target) Oxime group, dihydroimidazole, ethoxy-phenyl linkage ~315.35 (calculated) Likely via condensation/hydrogenation Potential redox activity, metal chelation, or enzyme inhibition (inference)
5-[1-Hydroxy-1-(4-methoxymethoxyphenyl)methyl]-1-methyl-2-phenylthio-1H-imidazole () Methoxymethoxyphenyl, hydroxyl, thiomethyl groups 356.12 Catalytic hydrogenation (Pd-C/EtOH) Intermediate in naamin synthesis; no direct bioactivity reported
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine () Bipyridine, imidazole, phenylenediamine ~373.44 (calculated) SNAr reaction Fluorescent properties; potential pharmaceutical applications
{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-... () Trifluoromethyl, benzimidazole, pyridine linkage ~541.34 (calculated) Isothiocyanate coupling Anticancer or kinase inhibition (patent example)
6-(4,5-dihydro-1H-imidazol-2-yl)-2-{4-[4-(2,5-dihydro-1H-imidazol-2-yl)phenoxy]phenyl}-1H-benzimidazole () Dual dihydroimidazole, benzimidazole, phenoxy linkage ~453.51 (calculated) Not specified Structural complexity; potential ligand or catalyst

Key Observations

Structural Complexity : The target compound shares the dihydroimidazole motif with ’s benzimidazole derivative but lacks extended aromatic systems (e.g., bipyridine in or benzimidazole in ). Its oxime group distinguishes it from hydroxyl- or thiomethyl-substituted analogs ().

Synthetic Accessibility : and highlight catalytic hydrogenation and nucleophilic coupling as viable routes for imidazole derivatives. The target compound may require similar multi-step protocols, though oxime formation could involve hydroxylamine condensation .

Functional Potential: The oxime group in the target compound may enhance metal-binding capacity, analogous to hydroxylamine derivatives used in chelation therapy or catalysis. Unlike ’s trifluoromethyl-substituted compound (optimized for lipophilicity and target affinity), the target’s dihydroimidazole-ethoxy-phenyl scaffold may favor hydrophilic interactions . ’s bipyridine-imidazole hybrid demonstrates fluorescent properties, suggesting the target’s phenyl-imidazole system could be tuned for optical applications .

Research Findings and Data

  • Bioactivity : Imidazole derivatives with ethoxy-phenyl linkages (e.g., ’s Peliglitazar) are used in diabetes treatment, suggesting the target compound’s ethoxy group may confer metabolic enzyme modulation .
  • Synthetic Yield : reports high yields (~89–100%) for imidazole derivatives via hydrogenation and siloxylation, implying feasible scalability for the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.